molecular formula C12H18N2O2S B14782513 Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Cat. No.: B14782513
M. Wt: 254.35 g/mol
InChI Key: ABKHUIMPJPKVHF-UHFFFAOYSA-N
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Description

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the reaction of cyclohexylamine with 3-methyl-5-(methylamino)isothiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 3-methyl-5-aminoisothiazole-4-carboxylate
  • Cyclohexyl 3-methyl-5-(dimethylamino)isothiazole-4-carboxylate
  • Cyclohexyl 3-methyl-5-(ethylamino)isothiazole-4-carboxylate

Uniqueness

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is unique due to its specific substitution pattern on the isothiazole ring. The presence of the cyclohexyl group and the methylamino substituent imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

cyclohexyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-8-10(11(13-2)17-14-8)12(15)16-9-6-4-3-5-7-9/h9,13H,3-7H2,1-2H3

InChI Key

ABKHUIMPJPKVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OC2CCCCC2)NC

Origin of Product

United States

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